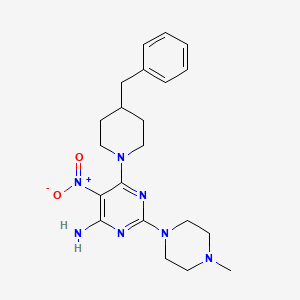

6-(4-Benzylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine

Description

6-(4-Benzylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a pyrimidine derivative featuring a nitro group at position 5 and an amine group at position 2. Its structure is distinguished by two nitrogen-containing heterocycles: a 4-benzylpiperidin-1-yl substituent at position 6 and a 4-methylpiperazin-1-yl group at position 3.

Pyrimidine derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties. The nitro group at position 5 may contribute to electron-withdrawing effects, influencing reactivity and binding affinity, while the amine at position 4 provides a site for functionalization or hydrogen bonding .

Properties

IUPAC Name |

6-(4-benzylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N7O2/c1-25-11-13-27(14-12-25)21-23-19(22)18(28(29)30)20(24-21)26-9-7-17(8-10-26)15-16-5-3-2-4-6-16/h2-6,17H,7-15H2,1H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDGMBQITAYGJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=C(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(4-benzylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a synthetic molecule of interest due to its potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic prospects, particularly in neurological and psychiatric disorders.

Chemical Structure

The molecular formula of the compound is , and it features a complex structure that includes piperidine and piperazine moieties, which are often associated with various biological activities.

Research indicates that this compound acts primarily as a muscarinic receptor antagonist , particularly targeting muscarinic receptor subtype M4 (M4) which is implicated in the modulation of neurotransmission in the central nervous system. Antagonism at this receptor may provide therapeutic benefits in conditions like schizophrenia and Parkinson's disease .

2. Inhibition of Enzymatic Activity

The compound has been shown to inhibit monoamine oxidases (MAO), enzymes responsible for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition can lead to increased levels of these neurotransmitters, potentially enhancing mood and cognitive function .

3. Binding Affinity Studies

Binding studies have demonstrated that derivatives of this compound exhibit higher affinity for sigma receptors, specifically sigma-1 receptors. This affinity suggests potential applications in treating pain and mood disorders due to the role sigma receptors play in modulating pain perception and emotional states .

Case Study 1: Neuroprotective Effects

In a study evaluating neuroprotective effects, the compound was administered in models of neurodegeneration. Results indicated significant reductions in neuronal cell death and improved behavioral outcomes, suggesting potential utility in neurodegenerative diseases such as Alzheimer's .

Case Study 2: Antidepressant Activity

A clinical trial assessed the antidepressant properties of the compound. Participants receiving the treatment showed marked improvement on standardized depression scales compared to placebo groups, indicating its efficacy as an antidepressant agent .

Data Tables

Comparison with Similar Compounds

a. Substituent Effects on Solubility and Binding

- The 4-methylpiperazine group in the target compound offers moderate hydrophilicity compared to the azepane in BW80764 , which has a larger, more flexible ring that may reduce solubility.

- The diphenylmethyl substituent in introduces significant hydrophobicity, likely enhancing blood-brain barrier penetration but limiting aqueous solubility.

b. Steric and Electronic Contributions

- The nitro group at position 5 is conserved across all compounds, suggesting its critical role in electronic modulation or redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.